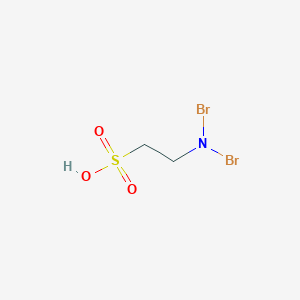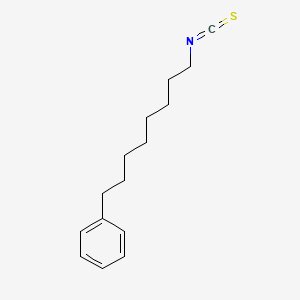![molecular formula C29H36N2O3 B14265531 3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione CAS No. 138369-58-1](/img/structure/B14265531.png)
3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two diethylamino groups attached to phenyl rings, and a heptane backbone with three ketone groups. The molecular formula of this compound is C31H39N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione typically involves the condensation of 4-(diethylamino)benzaldehyde with heptane-2,4,6-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pH, which are crucial for the successful formation of the compound. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methanone, bis[4-(diethylamino)phenyl]-: Similar structure with two diethylamino groups attached to phenyl rings, but lacks the heptane backbone and additional ketone groups.
Methanone, bis[4-(dimethylamino)phenyl]-: Similar structure with dimethylamino groups instead of diethylamino groups.
N’ (3),N’ (5)-BIS { (E)- [4- (DIETHYLAMINO)PHENYL]METHYLIDENE}-2,6-DIMETHYL-3,5-PYRIDINEDICARBOHYDRAZIDE: Contains diethylamino groups and a similar methylene linkage but has a pyridine backbone.
Uniqueness
3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione is unique due to its heptane backbone with three ketone groups, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
138369-58-1 |
|---|---|
Molecular Formula |
C29H36N2O3 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3,5-bis[[4-(diethylamino)phenyl]methylidene]heptane-2,4,6-trione |
InChI |
InChI=1S/C29H36N2O3/c1-7-30(8-2)25-15-11-23(12-16-25)19-27(21(5)32)29(34)28(22(6)33)20-24-13-17-26(18-14-24)31(9-3)10-4/h11-20H,7-10H2,1-6H3 |
InChI Key |
INDMSPAEFKSOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)C)C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)





![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
